3-((6-Methylpyridin-2-yl)oxy)propan-1-amine
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Overview
Description
3-((6-Methylpyridin-2-yl)oxy)propan-1-amine is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-((6-Methylpyridin-2-yl)oxy)propan-1-amine typically involves the reaction of 6-methyl-2-pyridinol with 3-chloropropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Chemical Reactions Analysis
3-((6-Methylpyridin-2-yl)oxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-((6-Methylpyridin-2-yl)oxy)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-((6-Methylpyridin-2-yl)oxy)propan-1-amine involves its interaction with specific molecular targets and pathways. It acts as a selective beta-2 adrenergic receptor agonist, stimulating the dilation of bronchial smooth muscles and increasing airflow in the lungs. Additionally, it modulates the immune response by stimulating the production of interleukin-10 (IL-10), an anti-inflammatory cytokine.
Comparison with Similar Compounds
3-((6-Methylpyridin-2-yl)oxy)propan-1-amine can be compared with similar compounds such as:
2-[(6-Methylpyridin-3-yl)oxy]propan-1-amine: This compound has a similar structure but differs in the position of the methyl group on the pyridine ring.
N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine: This compound has an additional methyl group on the amine nitrogen, which affects its chemical properties and biological activities.
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(6-methylpyridin-2-yl)oxypropan-1-amine |
InChI |
InChI=1S/C9H14N2O/c1-8-4-2-5-9(11-8)12-7-3-6-10/h2,4-5H,3,6-7,10H2,1H3 |
InChI Key |
YLFAPBUHBYWJBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)OCCCN |
Origin of Product |
United States |
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